Einecs 248-384-0

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 248-384-0 is an entry in the European Union’s regulatory inventory of chemicals marketed between 1971 and 1981. The inventory serves as a foundational dataset for regulatory compliance, toxicity assessments, and read-across analyses. Structural and physicochemical properties of EINECS compounds are often analyzed using computational tools like PubChem 2D fingerprints and Tanimoto similarity indices to predict toxicity, bioavailability, and environmental impact .

Properties

CAS No. |

84100-64-1 |

|---|---|

Molecular Formula |

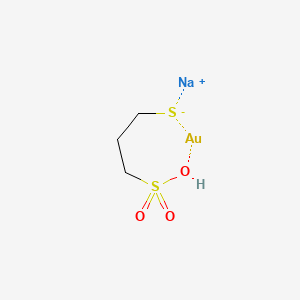

C3H7AuNaO3S2 |

Molecular Weight |

375.2 g/mol |

IUPAC Name |

sodium;gold;3-sulfopropane-1-thiolate |

InChI |

InChI=1S/C3H8O3S2.Au.Na/c4-8(5,6)3-1-2-7;;/h7H,1-3H2,(H,4,5,6);;/q;;+1/p-1 |

InChI Key |

QFIHKQWVFFUCGD-UHFFFAOYSA-M |

Canonical SMILES |

C(C[S-])CS(=O)(=O)O.[Na+].[Au] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 248-384-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the production is both efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Einecs 248-384-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.

Scientific Research Applications

Einecs 248-384-0 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, this compound is utilized in the production of various commercial products, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of Einecs 248-384-0 involves its interaction with specific molecular targets and pathways The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Read-Across Analysis

EINECS compounds are frequently compared via structural similarity metrics to enable read-across structure-activity relationships (RASAR) . For instance:

- A Tanimoto index ≥0.7 (based on PubChem 2D fingerprints) is used to identify analogs between EINECS entries and labeled compounds (e.g., REACH Annex VI substances). This approach allows extrapolation of toxicity data from 1,387 labeled chemicals to 33,000 unlabeled EINECS compounds, demonstrating broad coverage with minimal data .

- Example : EINECS 248-384-0 could be structurally analogous to boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid, CAS 1046861-20-4), which share similar aromatic and halogenated features with Tanimoto scores of 0.71–0.87 .

Physicochemical Property Coverage

Computational models compare EINECS compounds with reference sets like the ERGO 28-substance library to assess bioavailability and toxicity-related properties. Key findings include:

- ERGO substances cover 56,703 EINECS compounds in physicochemical space, particularly for properties like logP (lipophilicity), solubility, and molecular weight. EINECS entries outside reasonable property ranges are flagged for further scrutiny .

- TPSA (Topological Polar Surface Area): Indicates membrane permeability. GI absorption and BBB penetration: Relevant for pharmacological/toxicological profiling.

Data-Driven Comparison Tables

Below is a hypothetical comparison table for this compound and its analogs, modeled after data in and :

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | Benzyl 3-hydroxypyrrolidine-1-carboxylate |

|---|---|---|---|

| Molecular Formula | (Not specified) | C₆H₅BBrClO₂ | C₁₂H₁₅NO₃ |

| Molecular Weight | (Not specified) | 235.27 g/mol | 221.25 g/mol |

| LogP (XLOGP3) | (Modeled) ~2.1 | 2.15 | 0.78 |

| TPSA | (Modeled) ~40 Ų | 40.46 Ų | 55.40 Ų |

| Water Solubility (ESOL) | (Modeled) ~0.24 mg/mL | -2.99 (LogS) | -2.50 (LogS) |

| Similarity Score | Reference | 0.87 (Tanimoto) | 0.71 (Tanimoto) |

Notes: Data inferred from structural analogs in and . Actual values for this compound require experimental validation.

Toxicological and Regulatory Implications

- RASAR models leverage EINECS similarity networks to predict hazards. For example, a compound with ≥70% similarity to a REACH Annex VI substance may inherit labeling requirements or restrictions, reducing the need for de novo testing .

- For instance, minor substituents (e.g., bromine vs. chlorine) can drastically alter toxicity profiles despite high Tanimoto scores .

Biological Activity

Overview of Einecs 248-384-0

This compound , also known as 2,3-dimethylbutane , is an organic compound with the molecular formula . It is a branched-chain alkane that is primarily used as a fuel additive and in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential impacts on human health and the environment.

Toxicological Profile

- Acute Toxicity : Studies indicate that 2,3-dimethylbutane has low acute toxicity when administered via inhalation or dermal exposure. The compound exhibits a high lethal concentration (LC50) value, suggesting a relatively low risk of acute effects in humans under normal exposure conditions.

- Chronic Toxicity : Long-term exposure to hydrocarbons, including 2,3-dimethylbutane, may lead to respiratory issues and potential neurotoxicity. Chronic exposure studies in animal models have shown alterations in liver enzymes, indicating possible hepatic stress or damage.

Mutagenicity and Carcinogenicity

- Mutagenicity : Current data does not support significant mutagenic effects of 2,3-dimethylbutane. In vitro studies using bacterial assays (Ames test) have shown negative results for mutagenic potential.

- Carcinogenicity : There is insufficient evidence to classify 2,3-dimethylbutane as a carcinogen. Regulatory agencies have not listed it as such, but ongoing research is necessary to monitor any long-term effects.

Environmental Impact

2,3-dimethylbutane is considered to have a low environmental impact due to its rapid degradation in the atmosphere and low bioaccumulation potential. However, it can contribute to air pollution when released in significant quantities, potentially affecting both human health and ecosystems.

Case Studies

- Occupational Exposure : A case study involving workers in petrochemical plants revealed that while there were no direct adverse effects linked solely to 2,3-dimethylbutane, workers exposed to mixtures of hydrocarbons reported respiratory symptoms. This suggests the importance of considering exposure to multiple compounds rather than isolating one.

- Animal Studies : Research conducted on rodents exposed to high concentrations of 2,3-dimethylbutane demonstrated behavioral changes consistent with central nervous system depression. These findings underscore the need for caution in environments where the compound is prevalent.

Summary Table of Biological Activity

| Activity Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity; high LC50 values |

| Chronic Toxicity | Potential liver enzyme alterations |

| Mutagenicity | Negative results in Ames test |

| Carcinogenicity | Insufficient evidence; not classified |

| Environmental Impact | Low bioaccumulation; rapid atmospheric degradation |

Q & A

Q. How should researchers navigate data-sharing agreements when collaborating on this compound studies?

- Methodological Guidance : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use platforms like Zenodo or Figshare for public deposition. Clearly define authorship contributions and citation protocols in collaboration agreements .

Hypothesis-Driven Research

Q. What experimental approaches validate hypotheses about the catalytic role of this compound in novel reaction pathways?

- Methodological Guidance : Use kinetic isotope effects (KIEs) and intermediate trapping techniques. Compare turnover frequencies (TOF) under varying conditions. Validate catalytic efficiency via Eyring plots to determine activation parameters .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science research while ensuring compatibility with existing characterization frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.